Imidodicarbonimidic diamide, N-(1-methylethyl)-
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Overview
Description
Imidodicarbonimidic diamide, N-(1-methylethyl)-, also known as N,N’-Bis(1-methylethyl)imidodicarbonimidic diamide, is a chemical compound with the molecular formula C5H13N5. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique chemical properties and reactivity, making it a valuable substance for various experimental and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidodicarbonimidic diamide, N-(1-methylethyl)- typically involves the reaction of appropriate amines with cyanamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of Imidodicarbonimidic diamide, N-(1-methylethyl)- is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonimidic diamide, N-(1-methylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidodicarbonimidic diamide derivatives with additional oxygen atoms.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidodicarbonimidic diamide compounds.
Scientific Research Applications
Imidodicarbonimidic diamide, N-(1-methylethyl)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imidodicarbonimidic diamide, N-(1-methylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Imidodicarbonimidic diamide, N-(1-methylethyl)- can be compared with other similar compounds, such as:
- Imidodicarbonimidic diamide, N-(1-methylpropyl)-
- Imidodicarbonimidic diamide, N-(1-methylbutyl)-
These compounds share similar chemical structures but differ in their alkyl substituents, leading to variations in their reactivity and applications. Imidodicarbonimidic diamide, N-(1-methylethyl)- is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C5H13N5 |
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Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-propan-2-ylguanidine |
InChI |
InChI=1S/C5H13N5/c1-3(2)9-5(8)10-4(6)7/h3H,1-2H3,(H6,6,7,8,9,10) |
InChI Key |
UBBHRFLEDZWRNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N=C(N)N=C(N)N |
Origin of Product |
United States |
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